Cas no 1261617-86-0 (2-Chloro-3-(trifluoromethoxy)benzyl bromide)

2-Chloro-3-(trifluoromethoxy)benzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-(trifluoromethoxy)benzyl bromide

-

- インチ: 1S/C8H5BrClF3O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2

- InChIKey: PRISTYGXFATWEN-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC=C(C=1Cl)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 188

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 4.3

2-Chloro-3-(trifluoromethoxy)benzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027640-1g |

2-Chloro-3-(trifluoromethoxy)benzyl bromide |

1261617-86-0 | 97% | 1g |

$1445.30 | 2023-09-03 | |

| Alichem | A013027640-500mg |

2-Chloro-3-(trifluoromethoxy)benzyl bromide |

1261617-86-0 | 97% | 500mg |

$863.90 | 2023-09-03 | |

| Alichem | A013027640-250mg |

2-Chloro-3-(trifluoromethoxy)benzyl bromide |

1261617-86-0 | 97% | 250mg |

$475.20 | 2023-09-03 |

2-Chloro-3-(trifluoromethoxy)benzyl bromide 関連文献

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

2-Chloro-3-(trifluoromethoxy)benzyl bromideに関する追加情報

2-Chloro-3-(trifluoromethoxy)benzyl bromide (CAS No. 1261617-86-0)

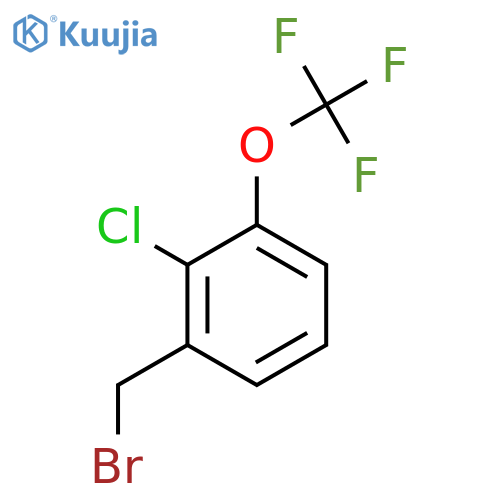

2-Chloro-3-(trifluoromethoxy)benzyl bromide, also known by its CAS registry number 1261617-86-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzyl group substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 3-position. The trifluoromethoxy group introduces electronic effects that enhance the compound's reactivity and make it a valuable intermediate in synthetic chemistry.

The synthesis of 2-Chloro-3-(trifluoromethoxy)benzyl bromide typically involves multi-step reactions, often starting from chlorobenzene derivatives. The introduction of the trifluoromethoxy group is achieved through nucleophilic aromatic substitution, where the directing effects of the substituents play a crucial role. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the compound more accessible for large-scale production.

In terms of physical properties, 2-Chloro-3-(trifluoromethoxy)benzyl bromide exhibits a melting point of approximately 55°C and a boiling point around 185°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-phase reactions. The compound's stability under thermal and photochemical conditions has been extensively studied, with results indicating moderate stability under typical laboratory conditions.

The applications of 2-Chloro-3-(trifluoromethoxy)benzyl bromide are vast and growing. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting cancer and inflammatory diseases. Its ability to act as an electrophilic agent in nucleophilic aromatic substitution reactions has made it indispensable in drug discovery programs. Recent studies have highlighted its role in the development of novel kinase inhibitors, which are critical in treating various cancers.

In materials science, 2-Chloro-3-(trifluoromethoxy)benzyl bromide is used as a precursor for advanced materials such as polymers and nanoparticles. Its trifluoromethoxy group contributes to the hydrophobicity and thermal stability of the resulting materials, making them suitable for high-performance applications in electronics and aerospace industries.

The environmental impact of 2-Chloro-3-(trifluoromethoxy)benzyl bromide has also been a topic of recent research. Studies indicate that while the compound is not inherently hazardous, its disposal requires careful consideration to minimize ecological risks. Efforts are being made to develop sustainable synthesis routes that reduce waste and improve atom economy.

In conclusion, 2-Chloro-3-(trifluoromethoxy)benzyl bromide, with its unique chemical properties and wide-ranging applications, continues to be a focal point in modern chemistry research. As new synthetic methods and applications emerge, this compound is poised to play an even more significant role in advancing both scientific knowledge and industrial innovation.

1261617-86-0 (2-Chloro-3-(trifluoromethoxy)benzyl bromide) 関連製品

- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)

- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)

- 2228175-62-8(1-4-(1H-imidazol-4-yl)phenyl-1H-pyrazole)

- 100617-39-8(N-cyclohexyl-4-methoxyaniline hydrochloride)

- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)

- 1706438-18-7(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)

- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)

- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)

- 123019-22-7(3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine)